molecular formula C13H10FNO B1392222 3-(4-Fluorobenzoyl)-4-methylpyridine CAS No. 158978-22-4

3-(4-Fluorobenzoyl)-4-methylpyridine

Cat. No.: B1392222
CAS No.: 158978-22-4
M. Wt: 215.22 g/mol
InChI Key: SJSSCJBHGYYUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorobenzoyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It features a fluorobenzoyl group attached to the third position of the pyridine ring and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzoyl)-4-methylpyridine typically involves the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of 4-methylpyridine with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted products with various functional groups replacing the fluorine atom.

Scientific Research Applications

3-(4-Fluorobenzoyl)-4-methylpyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is utilized in the development of advanced materials with specific properties such as hydrophobicity and dielectric constants.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The fluorobenzoyl group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in biological molecules, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoyl Chloride: A precursor used in the synthesis of 3-(4-Fluorobenzoyl)-4-methylpyridine.

    4-Methylpyridine: The starting material for the synthesis of the compound.

    Fluorobenzene: A related compound with a simpler structure, used in various chemical reactions.

Uniqueness

This compound is unique due to the presence of both a fluorobenzoyl group and a methyl group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(4-fluorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-6-7-15-8-12(9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSSCJBHGYYUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorobenzoyl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorobenzoyl)-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorobenzoyl)-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
3-(4-Fluorobenzoyl)-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
3-(4-Fluorobenzoyl)-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
3-(4-Fluorobenzoyl)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.